An In-depth Technical Guide to (S)-(+)-S-Methyl-S-phenylsulfoximine: Properties, Synthesis, and Applications
An In-depth Technical Guide to (S)-(+)-S-Methyl-S-phenylsulfoximine: Properties, Synthesis, and Applications
Abstract
(S)-(+)-S-Methyl-S-phenylsulfoximine is a chiral organosulfur compound featuring a stereogenic hexavalent sulfur center. Its unique structural and electronic properties, combined with its synthetic accessibility, have established it as a valuable tool in modern organic chemistry. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, spectroscopic characterization, and diverse applications. Particular focus is placed on its role as a chiral auxiliary and its emerging significance as a bioisostere in medicinal chemistry, offering insights for professionals in synthetic chemistry and drug discovery.
Introduction: The Significance of a Chiral Sulfur Scaffold
Sulfoximines are a class of organosulfur compounds characterized by a tetracoordinate, hexavalent sulfur atom double-bonded to both an oxygen and a nitrogen atom. When the two remaining substituents on the sulfur are different, as in S-Methyl-S-phenylsulfoximine, the sulfur atom becomes a stable stereocenter. The (S)-enantiomer, (S)-(+)-S-Methyl-S-phenylsulfoximine, has garnered significant attention for its utility in asymmetric synthesis, where it can function as a chiral ligand or auxiliary to control the stereochemical outcome of reactions.[1][2][3]
Beyond classical synthesis, sulfoximines are increasingly recognized as important pharmacophores in drug development.[4][5] They serve as effective bioisosteres for more common functional groups like sulfones and sulfonamides, offering a unique combination of hydrogen bonding capabilities (both donor and acceptor), metabolic stability, and polarity.[6] This has led to their incorporation into several clinical candidates, underscoring the need for a thorough understanding of their fundamental chemical properties.[1][6] This guide aims to provide that deep, technically-grounded understanding for researchers looking to leverage this versatile chemical entity.
Core Physicochemical and Structural Properties
A precise understanding of a compound's physical properties is foundational to its application in a laboratory setting. The key identifiers and properties of (S)-(+)-S-Methyl-S-phenylsulfoximine are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉NOS | [7][8] |
| Molecular Weight | 155.22 g/mol | [8][9] |
| CAS Number | 33903-50-3 | [7][8] |
| Appearance | Colorless to white or pale cream crystalline powder/solid | [7][9] |
| Melting Point | 25.0 - 34.0 °C | [7] |
| Optical Rotation | [α]²⁰/D +30.0 ± 3° (c=1 in acetonitrile) | [8] |
| [α]²⁰/D +34.9° to +36.9° (c=1 in acetone) | [7] | |
| Purity | ≥99.0% |
Stereospecific Synthesis: From Sulfoxide to Sulfoximine
The most reliable and stereospecific route to enantioenriched sulfoximines is the direct imination of an enantioenriched sulfoxide precursor. This approach ensures the retention of stereochemistry at the sulfur center.[1][3] A highly effective and well-documented method involves the reaction of (S)-(-)-methyl phenyl sulfoxide with an in-situ generated nitrene equivalent derived from ammonium carbamate and a hypervalent iodine reagent.[1]
Causality in Experimental Design:
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(Diacetoxyiodo)benzene (PhI(OAc)₂): This hypervalent iodine(III) reagent acts as an oxidant. It reacts with the nitrogen source to form a highly reactive iminoiodinane intermediate, which is a precursor to the nitrene species that ultimately reacts with the sulfoxide.[1]
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Ammonium Carbamate (NH₂CO₂NH₄): This serves as a convenient and solid source of ammonia (the "NH" fragment). It decarboxylates in solution to release ammonia, which is then activated by the PhI(OAc)₂.[1]
-
Methanol (MeOH) as Solvent: Methanol is a suitable polar solvent that facilitates the dissolution of the reagents and the progression of the reaction.
-
Stereospecificity: The imination of the sulfoxide proceeds with complete retention of configuration. The lone pair of the sulfoxide sulfur attacks the electrophilic nitrene species without inverting the existing stereocenter.[1]
Experimental Workflow Diagram
Caption: Stereospecific synthesis workflow for (S)-(+)-S-Methyl-S-phenylsulfoximine.
Detailed Synthesis Protocol
Adapted from Bull, J. A. et al., Organic Syntheses.[1]
-
Reaction Setup: In a one-necked round-bottomed flask equipped with a magnetic stirrer and suspended in a water bath at 25 °C, add methanol (approx. 2 mL per mmol of sulfoxide).
-
Reagent Addition: Begin stirring (approx. 250 rpm). To the solvent, add (S)-(-)-methyl phenyl sulfoxide (1.0 equiv), followed by (diacetoxyiodo)benzene (3.0 equiv) as a single portion.
-
Imination: Gradually add ammonium carbamate (4.0 equiv) in several portions over 10-15 minutes. This controlled addition is crucial to manage the decarboxylation (effervescence).
-
Reaction Monitoring: Stir the resulting suspension at 25 °C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting sulfoxide.
-
Solvent Removal: After completion, remove the methanol under reduced pressure. This will yield a slurry.
-
Aqueous Workup: Dilute the slurry with ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid byproduct. Stir for 5 minutes.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and wash the organic layer with water to remove any remaining salts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure (S)-(+)-S-Methyl-S-phenylsulfoximine.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the final product is paramount. The following spectroscopic data are characteristic of (S)-(+)-S-Methyl-S-phenylsulfoximine.
| Technique | Characteristic Data |
| ¹H NMR | Phenyl Protons (Ar-H): Multiplet, ~7.5-8.0 ppm. NH Proton: Broad singlet, variable chemical shift. S-Methyl Protons (S-CH₃): Singlet, ~3.0-3.3 ppm. |
| ¹³C NMR | Phenyl Carbons (Ar-C): Multiple signals in the aromatic region, ~125-145 ppm. S-Methyl Carbon (S-CH₃): Signal around 42-44 ppm. |
| IR Spectroscopy | S=O Stretch: Strong absorption band around 1220-1240 cm⁻¹. S=N Stretch: Absorption band around 1100-1130 cm⁻¹. N-H Stretch: Broad absorption around 3250-3300 cm⁻¹. |
| Mass Spec. (HRMS) | [M+H]⁺ Calculated for C₇H₁₀NOS⁺: ~156.0483. |
Note: NMR chemical shifts are approximate and can vary based on the solvent and concentration used. The data presented is representative for this class of compounds.[10][11]
Reactivity and Key Applications in Modern Synthesis
The synthetic utility of (S)-(+)-S-Methyl-S-phenylsulfoximine stems from its unique reactivity profile, making it a versatile building block and controller of stereochemistry.
As a Chiral Auxiliary and Ligand
The chiral sulfur center, in proximity to reactive sites, allows the sulfoximine moiety to effectively direct the stereochemical course of reactions. It has been used as a chiral ligand in metal-catalyzed processes and as a chiral auxiliary, where it is temporarily attached to a substrate, directs a stereoselective transformation, and is subsequently cleaved.[1][2]
α-Metalation and Functionalization
A key reaction is the deprotonation of the S-methyl group. The protons on the carbon adjacent to the sulfoximine are acidic enough to be removed by a strong base, such as n-butyllithium (n-BuLi), at low temperatures.[2] This generates a stabilized α-carbanion that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides), forming a new carbon-carbon bond. This process is fundamental to its use in building complex chiral molecules.
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